N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide
Description
N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core substituted with a methoxy group at the 8-position and a methylpyrazine carboxamide moiety at the 3-position. This structure combines electron-rich (methoxy) and electron-deficient (pyrazine) regions, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-5-methylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2/c1-8-5-16-9(6-15-8)12(21)17-7-10-18-19-11-13(22-2)14-3-4-20(10)11/h3-6H,7H2,1-2H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHUHUUGRKXRIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=NN=C3N2C=CN=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as other triazolo[4,3-a]pyrazine derivatives, have been shown to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the antibacterial activity of similar compounds, it can be hypothesized that it may interfere with essential bacterial processes, such as cell wall synthesis, protein synthesis, or dna replication
Biochemical Pathways
Given the potential antibacterial activity, it may impact pathways essential for bacterial growth and survival
Result of Action
Similar compounds have shown moderate to good antibacterial activities, suggesting that this compound may also have potential antibacterial effects.
Biochemical Analysis
Biochemical Properties
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide has been found to exhibit inhibitory activities towards certain kinases. It interacts with enzymes such as c-Met and VEGFR-2, showing promising antiproliferative activities against certain cell lines.
Cellular Effects
The compound has been shown to influence cell function by inhibiting the growth of certain cells in a dose-dependent manner. It has been observed to impact cell signaling pathways, specifically the intracellular c-Met signaling of A549 cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been found to bind to c-Met and VEGFR-2 proteins, inhibiting their activity and leading to changes in gene expression.
Biological Activity
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide is a synthetic compound belonging to the class of triazolo-pyrazine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and potential anticancer properties.
Structure and Properties
The compound features a triazolo-pyrazine core fused with a methoxy group and a carboxamide moiety. This unique structure is significant for its biological activity, as it allows for interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N6O2 |
| Molecular Weight | 288.32 g/mol |
| CAS Number | 2034319-97-4 |
Target of Action
This compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria , including Staphylococcus aureus and Escherichia coli . The compound exhibits moderate to good antibacterial properties with minimum inhibitory concentrations (MICs) reported at 32 μg/mL against S. aureus and 16 μg/mL against E. coli .
Mode of Action
The antibacterial efficacy is attributed to the compound's ability to inhibit bacterial growth by interfering with essential biochemical pathways. This may involve disrupting cell wall synthesis or inhibiting specific enzymes crucial for bacterial survival . Additionally, preliminary studies suggest that similar compounds within the triazolo-pyrazine class may exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation and apoptosis .
Antibacterial Activity
In vitro studies have confirmed the antibacterial activity of this compound against multiple bacterial strains. The results indicate that it effectively inhibits the growth of both S. aureus and E. coli, making it a candidate for further development as an antibacterial agent.
Anticancer Potential
Research indicates that compounds similar to this compound may possess anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives within this class have shown promising antiproliferative activities against various human cancer cell lines such as MGC-803 and HCT-116 . The mechanism often involves the suppression of key signaling pathways like ERK, leading to cell cycle arrest and apoptosis .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Molecular Properties of Analogous Compounds
*Calculated based on analogous structures.
Key Observations:
Core Heterocycle Variations :
- The target compound and ’s analog share the same triazolo-pyrazine core, while ’s compound uses a triazolo-pyridine core, which alters electronic properties and binding interactions .
- Pyridine-based cores () may exhibit stronger basicity compared to pyrazine, influencing solubility and target affinity.
The 5-methylpyrazine-carboxamide in the target compound introduces hydrogen-bonding capability, contrasting with the sulfur-containing benzothiadiazole in , which increases lipophilicity . Oxadiazole substituents () are known to enhance metabolic resistance and modulate pharmacokinetics .
Fluorinated and nitro-substituted derivatives () show utility as intermediates in bioactive molecules, highlighting the versatility of triazolo-pyrazine scaffolds .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The benzothiadiazole analog () has higher logP due to sulfur, whereas the target compound’s pyrazine-carboxamide may improve aqueous solubility .
Q & A
Basic Research Questions
Q. What multi-step synthetic strategies are optimal for constructing the triazolo[4,3-a]pyrazine core in this compound?
- The triazolo[4,3-a]pyrazine scaffold is typically synthesized via cyclization of pyrazine precursors. Key steps include:
- Heterocyclization : Refluxing hydrazine derivatives with carbonyl-containing reagents (e.g., diethyl oxalate) to form fused triazole rings .
- Functionalization : Introducing substituents (e.g., methoxy groups) via nucleophilic substitution or coupling reactions under anhydrous DMF with EDCI/HOBt .
- Purification : Recrystallization from methanol or 2-methoxyethanol to isolate high-purity products .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : 1H/13C NMR resolves methyl, methoxy, and aromatic protons, with DMSO-d6 as the solvent for solubility and peak resolution .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for carboxamide and triazole moieties .
- HPLC : Reverse-phase HPLC with UV detection monitors purity (>95%) and stability under thermal/pH stress .
Q. How can researchers design preliminary assays to assess this compound’s bioactivity?
- Target Selection : Prioritize kinases or enzymes (e.g., cyclooxygenase-2) based on structural analogs’ activity .
- In Vitro Assays : Use fluorescence polarization for binding affinity or enzymatic inhibition (IC50) in buffer systems (pH 7.4, 37°C) .
- Controls : Include reference inhibitors (e.g., celecoxib for COX-2) and solvent controls to validate assay specificity .
Advanced Research Questions
Q. How do substituents on the pyrazine and triazole rings influence bioactivity?
- Methoxy Group (Position 8) : Enhances lipophilicity and membrane permeability, critical for CNS-targeted compounds .
- 5-Methylpyrazine Carboxamide : Modulates hydrogen bonding with target proteins; replacing methyl with bulkier groups (e.g., tert-butyl) may alter selectivity .
- SAR Studies : Systematic substitution (e.g., halogenation at pyrazine positions) followed by molecular docking against homology models identifies key pharmacophores .
Q. What computational methods are suitable for predicting target interactions?
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3LD6 for lanosterol demethylase) to simulate binding poses .
- MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions .
- ADMET Prediction : SwissADME evaluates permeability, CYP inhibition, and bioavailability to prioritize analogs .
Q. How can researchers resolve contradictions in synthetic yields or impurity profiles?
- Reaction Optimization : Screen solvents (DMF vs. THF) and catalysts (e.g., Pd(OAc)2 for coupling) to minimize side products .
- Byproduct Analysis : LC-MS identifies impurities (e.g., uncyclized intermediates), guiding column chromatography (silica gel, EtOAc/hexane gradients) .
- Scale-Up Challenges : Use flow chemistry for exothermic steps (e.g., cyclization) to improve reproducibility at >10-g scales .
Q. What strategies stabilize this compound under acidic/oxidative conditions?
- pH Stability : Conduct forced degradation studies (0.1M HCl/NaOH, 40°C) with HPLC monitoring. Lyophilization in phosphate buffer (pH 6.8) enhances shelf life .
- Oxidative Resistance : Add antioxidants (e.g., BHT) during storage or modify the methyl group to a trifluoromethyl moiety for steric protection .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres (N2/Ar) for moisture-sensitive steps .
- Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to confirm connectivity in complex heterocycles .
- Ethical Reporting : Disclose all synthetic attempts (including failed routes) to aid reproducibility in peer-reviewed publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
